molecular formula C27H25FN4O3 B2620036 N-(4-fluoro-2-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide CAS No. 1251608-74-8

N-(4-fluoro-2-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide

Cat. No.: B2620036
CAS No.: 1251608-74-8
M. Wt: 472.52
InChI Key: WDDRHUHZRCBUSM-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a synthetic small molecule characterized by its distinct chemical structure featuring an imidazole core and multiple aromatic systems. This compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Its core structure suggests potential as a valuable biochemical tool for investigating cell signaling pathways . Researchers can leverage this compound to explore its specific mechanism of action, which may involve targeted protein inhibition or receptor modulation. Key potential research applications include [ Detail specific areas like enzymology, oncology, or infectious disease research ]. The primary research value lies in its [ Explain the compound's unique properties or hypothesized biological activity ]. Further studies are required to fully elucidate its pharmacological profile and research potential.

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O3/c1-18-13-21(28)7-12-24(18)31-27(34)25-16-32(17-29-25)15-20-3-8-22(9-4-20)30-26(33)14-19-5-10-23(35-2)11-6-19/h3-13,16-17H,14-15H2,1-2H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDRHUHZRCBUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the fluoro-substituted phenyl and methoxy-substituted phenyl intermediates, followed by their coupling with an imidazole derivative under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

  • Preparation of Intermediates : The initial step involves creating the fluoro-substituted and methoxy-substituted phenyl intermediates.
  • Coupling Reactions : These intermediates are then coupled with an imidazole derivative under specific conditions.
  • Reagents : Common reagents include acids, bases, and solvents tailored to facilitate the formation of the desired product.

Industrial Production

For large-scale production, optimized reaction conditions are crucial to ensure high yield and purity. Techniques such as continuous flow synthesis may be employed to streamline the process.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide has several notable applications:

  • Chemistry : Serves as a building block for synthesizing more complex molecules and is utilized as a reagent in various chemical reactions.
  • Biology : Investigated for its biological activity, particularly its interactions with enzymes and receptors. Research indicates potential modulation of biological pathways through specific binding interactions.
  • Medicine : Explored for therapeutic properties such as anti-inflammatory and anticancer activities. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, indicating potential for further development in cancer therapy .

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

Target Compound
  • Core : 1H-imidazole-4-carboxamide.
  • Key Substituents :
    • N-(4-fluoro-2-methylphenyl) group.
    • Benzyl-acetamido side chain with 4-methoxyphenyl.
  • Molecular Weight : ~525 g/mol (estimated).
Comparative Compounds:

2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9)

  • Core : 1H-imidazole-2-thioether.
  • Substituents :
    • 4-Fluorophenyl and 4-methoxyphenyl groups.
    • Thiazole-linked acetamide.
  • Thiazole moiety may alter pharmacokinetics (e.g., increased hepatic metabolism) .

2.1.2. 1-(4-Aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide

  • Core : 1H-imidazole-4-carboxamide.
  • Substituents: 4-Aminobenzyl instead of benzyl-acetamido.
  • Key Differences :
    • Absence of 4-methoxyphenyl acetamido reduces steric bulk.
    • Primary amine may improve aqueous solubility but decrease metabolic stability (CAS: 1351771-25-9) .

N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate

  • Core : Methylsulfinyl-imidazole.
  • Substituents :
    • 4-Fluorophenyl and pyridyl groups.
    • Chiral sulfoxide enhances target selectivity.
  • Key Differences :
    • Sulfoxide group introduces stereochemical complexity, influencing enantiomer-specific activity (e.g., binding to bromodomains) .

Pharmacological and Physicochemical Properties

Compound Core Structure Molecular Weight (g/mol) Key Functional Groups Bioactivity Notes
Target Compound Imidazole-4-carboxamide ~525 Fluoro, Methoxy, Acetamido Potential kinase inhibition
Compound 9 Imidazole-2-thioether ~442 Thioether, Thiazole COX-1/2 inhibition reported
1-(4-Aminobenzyl)-... Imidazole-4-carboxamide 324.36 Primary amine Discontinued (stability issues)
N-{4-[4-(4-Fluorophenyl)...} Sulfinyl-imidazole ~450 Sulfoxide, Pyridyl Bromodomain inhibition

Structural Implications on Bioactivity

  • Fluorine Substituents : Present in all compared compounds, fluorine enhances lipophilicity and resistance to oxidative metabolism.
  • Methoxy Groups : In the target compound and Compound 9, methoxy groups may stabilize π-π stacking with aromatic residues in enzyme active sites.
  • Acetamido vs. Thioether : The acetamido side chain in the target compound likely improves solubility compared to Compound 9’s thioether, which may reduce bioavailability .
  • Stereochemistry : The chiral sulfoxide in the bromodomain inhibitor () highlights the importance of stereochemical precision in target engagement, a factor absent in the target compound .

Biological Activity

N-(4-fluoro-2-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a complex organic compound with significant potential in pharmaceutical applications, particularly as an anti-inflammatory and anticancer agent. This article delves into its biological activity, synthesis, and the relevant research findings that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features an imidazole core, which is crucial for its biological activity. The presence of functional groups such as the fluorinated aromatic moiety and the methoxy group contributes to its reactivity and interaction with biological targets. Its chemical formula is C19H18FN3O2C_{19}H_{18}FN_3O_2.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits promising anti-inflammatory activity, particularly through the inhibition of lipoxygenase enzymes, which play a critical role in inflammatory pathways. Inhibition of these enzymes may have therapeutic implications for conditions such as asthma and other inflammatory diseases.

Table 1: Inhibitory Activity Against Lipoxygenase

CompoundIC50 (µM)Mechanism of Action
This compoundTBDLipoxygenase inhibition

2. Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). Studies have shown that it possesses significant anticancer properties, with IC50 values indicating effective inhibition of cell proliferation.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549TBD
HeLaTBD

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition: The imidazole ring and carboxamide group allow for strong interactions with target enzymes, leading to inhibition of their activity.
  • Cell Signaling Modulation: The compound may interfere with signaling pathways involved in inflammation and cancer progression, although specific pathways remain to be fully elucidated.

Synthesis

The synthesis of this compound typically involves multiple synthetic steps to ensure high yields and purity. Key steps include the formation of the imidazole ring and the introduction of functional groups.

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Study 1: Investigated the anti-inflammatory effects in a murine model of asthma, demonstrating significant reduction in airway hyperresponsiveness.
  • Study 2: Evaluated cytotoxicity in vitro against A549 and HeLa cells, finding that the compound significantly inhibited cell growth compared to controls.

Q & A

Basic: What are common synthetic strategies for N-(4-fluoro-2-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide?

Methodological Answer:
Synthesis typically involves multi-step coupling reactions. For example:

  • Step 1 : Prepare intermediates like 4-[2-(4-methoxyphenyl)acetamido]benzyl chloride via condensation of 4-fluoro-2-methylaniline with activated carbonyl derivatives (e.g., isocyanides or acyl chlorides) under anhydrous conditions .
  • Step 2 : Couple the benzyl chloride intermediate with the imidazole-4-carboxamide core using coupling reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) at 0–5°C to minimize side reactions .
  • Step 3 : Purify via column chromatography (e.g., hexane:ethyl acetate gradients) and confirm purity using TLC and NMR .

Advanced: How can researchers optimize reaction yields for challenging coupling steps in the synthesis of this compound?

Methodological Answer:
Yield optimization requires:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance nucleophilic reactivity .
  • Catalyst Screening : Test alternative coupling reagents (e.g., HATU or EDCI) to improve efficiency .
  • Temperature Control : Monitor exothermic reactions using cryogenic baths (e.g., 0–5°C) to prevent decomposition .
  • In-Situ Monitoring : Employ FT-IR or inline UV spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.0–2.5 ppm), and amide protons (δ 8.0–10.0 ppm). Compare with computed spectra (e.g., PubChem data) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z ~500–550) and fragmentation patterns .
  • X-Ray Crystallography : Resolve dihedral angles between imidazole and phenyl rings (e.g., 24.9° as in related imidazole derivatives) and hydrogen-bonding networks (C–H···F/N interactions) .

Advanced: How can crystallographic data resolve discrepancies in proposed molecular conformations?

Methodological Answer:

  • Single-Crystal Analysis : Grow crystals via slow evaporation (e.g., methanol/water mixtures) and use synchrotron radiation for high-resolution data .
  • DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to validate stereoelectronic effects .
  • Packing Analysis : Identify weak intermolecular interactions (e.g., C–H···π) that stabilize specific conformations .

Basic: What in vitro assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays with ADP-Glo™) .
  • Cellular Uptake : Use fluorescence microscopy with labeled derivatives (e.g., FITC conjugates) to assess permeability .
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .

Advanced: How can contradictory bioactivity data across studies be systematically addressed?

Methodological Answer:

  • Solubility Correction : Pre-dissolve the compound in DMSO with ≤0.1% final concentration to avoid aggregation artifacts .
  • Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across labs .
  • Metabolite Profiling : Perform LC-MS to rule out degradation products interfering with bioactivity .

Basic: What computational tools are used to predict this compound’s pharmacokinetics?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or QikProp to estimate logP (~3.5), aqueous solubility (~50 µM), and CYP450 interactions .
  • Molecular Docking : Target receptors (e.g., EGFR or PARP) using AutoDock Vina with AMBER force fields .

Advanced: How does stereochemistry at the imidazole and acetamido groups influence pharmacodynamic properties?

Methodological Answer:

  • Chiral Synthesis : Prepare enantiomers via asymmetric catalysis (e.g., chiral auxiliaries) and compare activity .
  • Enantiomer-Specific Assays : Use SPR (surface plasmon resonance) to measure binding affinity differences (ΔKD) .
  • Metabolic Stability : Assess hepatic clearance in microsomal assays (e.g., human liver microsomes) for each enantiomer .

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

  • Flash Chromatography : Use silica gel with gradient elution (e.g., 30–70% ethyl acetate in hexane) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
  • HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final polishing .

Advanced: How can researchers validate hypothesized structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with electron-withdrawing groups) .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic fields with bioactivity .
  • Mutagenesis Studies : Engineer target protein mutants (e.g., kinase domain deletions) to probe binding interactions .

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